4-(3-Nitrobenzoyl)piperazin-2-one
Description
Contextualization within Contemporary Piperazinone Chemistry
Piperazinone and its parent structure, piperazine (B1678402), are recognized as "privileged structures" in medicinal chemistry. mdpi.com This designation is due to their frequent appearance in a wide array of biologically active compounds and approved drugs. mdpi.combohrium.com The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a combination of structural rigidity and a large polar surface area. nih.govresearchgate.net These features often lead to favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability, as well as enhanced affinity and specificity for biological targets. nih.govresearchgate.net
Contemporary research in piperazinone chemistry is extensive, with chemists developing numerous synthetic methodologies to create diverse derivatives. researchgate.netorganic-chemistry.org These synthetic efforts are driven by the wide therapeutic spectrum of piperazine-containing molecules, which have applications as anticancer, antifungal, antiviral, antimalarial, and antipsychotic agents. mdpi.com The versatility of the piperazine scaffold allows for easy modification, enabling the development of new bioactive molecules to treat a wide range of diseases. bohrium.comnih.gov Therefore, 4-(3-Nitrobenzoyl)piperazin-2-one is situated within a very active and significant area of modern chemical research.
Overview of Benzoyl-Substituted Piperazinone Derivatives in Research
The addition of a benzoyl group to a piperazine or piperazinone core is a common strategy in drug design to explore structure-activity relationships (SAR). nih.gov The benzoyl moiety can influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, which can in turn affect its interaction with biological targets. nih.gov
Research into benzoyl-substituted piperazine derivatives has uncovered a range of biological activities. For instance, various 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, with some compounds showing significant cell growth inhibitory activity. mdpi.com In another area, thiazole-substituted benzoylpiperazine derivatives have been designed as analogues of the drug donepezil and investigated for their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease research. nih.gov These examples highlight a clear trend in academic and pharmaceutical research where the benzoyl-piperazine framework is utilized as a template for developing novel therapeutic agents.
Defined Scope of Academic and Research Inquiry for this compound
The specific academic and research inquiry for this compound is primarily as a synthetic intermediate and a structural analogue within the broader exploration of nitrobenzoyl-substituted piperazinones. While extensive studies focusing solely on the biological activity of this exact compound are not prominent in publicly available literature, its chemical structure is of significant interest. The presence of the nitro group on the benzoyl ring offers a key site for further chemical modification, such as reduction to an amino group, which would fundamentally alter the molecule's electronic properties and provide a new vector for synthetic elaboration.
The defined interest in this compound is therefore rooted in its potential as a building block for creating more complex molecules and as a member of chemical libraries screened for biological activity. Its structural properties are well-defined, providing a concrete basis for its use in synthetic and medicinal chemistry research.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 160822-43-5 chemscene.com |
| Molecular Formula | C11H11N3O4 chemscene.com |
| Molecular Weight | 249.22 g/mol chemscene.com |
| IUPAC Name | this compound |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Piperazine |
| Piperazinone |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine |
| Thiazole-substituted benzoylpiperazine |
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-(3-nitrobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H11N3O4/c15-10-7-13(5-4-12-10)11(16)8-2-1-3-9(6-8)14(17)18/h1-3,6H,4-5,7H2,(H,12,15) |
InChI Key |
LHOWKABUGQYJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Nitrobenzoyl Piperazin 2 One and Congeners
Strategies for Piperazin-2-one (B30754) Ring Formation
The formation of the piperazin-2-one core is a critical step in the synthesis of 4-(3-nitrobenzoyl)piperazin-2-one and its analogs. Methodologies to construct this heterocyclic system include cycloaddition and cyclization reactions, as well as one-pot multicomponent approaches.
Cycloaddition and Cyclization Reactions to Construct the Piperazinone Core
Cycloaddition reactions offer a powerful tool for the construction of cyclic systems like the piperazinone core. For instance, [3+2] cycloaddition protocols have been utilized to synthesize piperazine-linked hybrids. nih.gov These reactions involve the combination of a three-atom dipole with a two-atom component to form a five-membered ring, which can be further elaborated into the desired piperazinone structure. While direct [4+2] cycloadditions are more commonly associated with six-membered ring synthesis, intramolecular variations can be designed to form fused piperazinone systems. mdpi.com
Cyclization reactions are a more direct and widely used approach for piperazin-2-one synthesis. These methods typically involve the formation of one or two amide bonds to close the ring. A common strategy is the cyclization of N-substituted diamines with α,β-unsaturated esters or related synthons. rsc.org For example, chiral piperazinone derivatives can be synthesized through a cyclization process involving deprotection and subsequent ring closure of a suitably protected amino acid derivative. google.com Another approach involves the palladium-catalyzed cyclization of substrates containing both an amine and a propargyl unit, which can be adapted for the synthesis of piperazinones. organic-chemistry.org Furthermore, visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild route to 2-substituted piperazines, which can be precursors to piperazin-2-ones. organic-chemistry.org
The table below summarizes various cyclization strategies for forming the piperazinone ring.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |
| Jocic-type reaction | Enantiomerically-enriched trichloromethyl-containing alcohols, N-substituted diamines | Modified Jocic conditions | 1-substituted piperazinones | rsc.org |
| Intramolecular Hydroamination | Cyclic sulfamidates derived from amino acids | Diastereoselective | 2,6-disubstituted piperazines | organic-chemistry.org |
| Decarboxylative Annulation | Glycine-based diamine, Aldehydes | [Ir(ppy)2(dtbpy)]PF6, Visible light | 2-substituted piperazines | organic-chemistry.org |
| Palladium-catalyzed Cyclization | Propargyl unit, Diamine components | Palladium catalyst | Substituted piperazines | organic-chemistry.org |
| Deprotection and Cyclization | N-protected amino acid derivative | Pd/C, H2 | Chiral piperazin-2-ones | google.com |
Incorporation of the 3-Nitrobenzoyl Moiety
Once the piperazin-2-one ring is formed, the 3-nitrobenzoyl group is introduced, typically through an acylation reaction at the N4 position of the piperazinone.
Acylation Reactions at the Piperazinone Nitrogen
The most common method for introducing the 3-nitrobenzoyl group is through the acylation of the piperazin-2-one nitrogen. This is typically achieved by reacting piperazin-2-one with 3-nitrobenzoyl chloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid generated during the reaction and to deprotonate the piperazinone nitrogen, making it more nucleophilic.
The reaction of piperazin-2-one can sometimes lead to a mixture of products if not controlled properly. For instance, reaction with triethyl phosphite (B83602) prompted by phosphoryl chloride can lead to bisphosphonates. nih.govnih.gov Therefore, selective acylation at the desired nitrogen is crucial. In the case of piperazin-2-one, the N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 nitrogen, which is part of an amide linkage. This inherent difference in reactivity often allows for selective acylation at the N4 position.
Nucleophilic Acyl Substitution Strategies for Benzoyl Introduction
The introduction of the 3-nitrobenzoyl group is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org In this reaction, the nitrogen atom of the piperazin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the formation of the desired N-acylated product.
The reactivity of the carboxylic acid derivative used for acylation is a key factor. chadsprep.com Acid chlorides, such as 3-nitrobenzoyl chloride, are highly reactive and are therefore commonly used for this transformation. The reaction is typically carried out in an inert solvent, and the choice of base can influence the reaction rate and yield. The general principle of nucleophilic acyl substitution is fundamental to many organic transformations, including the synthesis of amides from amines and acyl halides. libretexts.org
Precursor Synthesis and Intermediate Transformations
The synthesis of this compound relies on the availability of key precursors, namely piperazin-2-one and 3-nitrobenzoyl chloride. Piperazin-2-one can be synthesized through various methods as described in section 2.1. For instance, it can be prepared by the cyclization of ethylenediamine (B42938) with an appropriate C2-synthon.
3-Nitrobenzoyl chloride is typically prepared from 3-nitrobenzoic acid. This transformation can be achieved by reacting 3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Intermediate transformations may be necessary to introduce specific functionalities or to protect certain reactive groups during the synthesis. For example, if a substituted piperazin-2-one is desired, the substituent may be introduced at an earlier stage in the synthesis of the piperazinone ring itself. Similarly, if other functional groups are present in the molecule that might interfere with the acylation step, they may need to be protected and deprotected at appropriate stages of the synthetic sequence. The synthesis of complex piperazine-containing molecules often involves a series of protection, functionalization, and deprotection steps to achieve the desired final product. nih.govrsc.org
Preparation of 3-Nitrobenzoyl Halides and Related Electrophiles
The primary electrophilic partner in the synthesis of this compound is typically a 3-nitrobenzoyl halide, most commonly 3-nitrobenzoyl chloride. This reactive species is readily prepared from its corresponding carboxylic acid.
Synthesis of 3-Nitrobenzoyl Chloride:
The most prevalent method for the synthesis of 3-nitrobenzoyl chloride is the reaction of 3-nitrobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases. The reaction is typically carried out by refluxing 3-nitrobenzoic acid in an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
A general procedure involves heating a mixture of 3-nitrobenzoic acid and thionyl chloride, which after completion of the reaction, allows for the excess thionyl chloride to be removed by distillation under reduced pressure, yielding the crude 3-nitrobenzoyl chloride. This product is often used in the subsequent acylation step without further purification.
| Starting Material | Reagent | Conditions | Product |
| 3-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | 3-Nitrobenzoyl chloride |
Synthesis of Functionalized Piperazinone Starting Materials
Piperazin-2-one serves as the key nucleophilic component in the synthesis. This heterocyclic scaffold possesses two distinct nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). The synthesis of piperazin-2-one itself can be achieved through various routes, often starting from ethylenediamine or its derivatives.
One common approach involves the cyclization of an N-protected amino acid derivative with ethylenediamine. For instance, the reaction of an N-protected glycine (B1666218) derivative with ethylenediamine can lead to the formation of the piperazin-2-one ring system. Subsequent deprotection yields the desired piperazin-2-one.
More advanced methods for synthesizing substituted piperazin-2-ones have also been developed, including palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones. dicp.ac.cn These methods, while not essential for the synthesis of the parent piperazin-2-one, are crucial for creating a diverse range of congeners with various substitution patterns.
Regioselective Control in Synthesis Pathways
A critical challenge in the synthesis of this compound is achieving regioselective acylation at the N4 position. The piperazin-2-one ring contains two nitrogen atoms with differing nucleophilicity. The N1 nitrogen is part of an amide linkage and is therefore significantly less nucleophilic than the N4 secondary amine nitrogen. This inherent difference in reactivity forms the basis for achieving regioselective acylation.
Under standard acylation conditions, such as the Schotten-Baumann reaction, the more nucleophilic N4 amine will preferentially attack the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride. organic-chemistry.orgwikipedia.org The Schotten-Baumann conditions typically involve a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (like sodium hydroxide). The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
To ensure exclusive N4 acylation and prevent any potential side reactions at the N1 position, a protecting group strategy can be employed. jocpr.com The N1 position can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, prior to the acylation step. This ensures that only the N4 nitrogen is available for reaction with the 3-nitrobenzoyl chloride. Following the acylation, the protecting group can be selectively removed to yield the final product. However, for the synthesis of this compound, the significant difference in nucleophilicity between the two nitrogen atoms often makes a protecting group strategy unnecessary, allowing for direct, regioselective acylation.
Methodological Advancements in Reaction Optimization and Yield Enhancement
Optimizing the reaction conditions for the acylation of piperazin-2-one is crucial for maximizing the yield and purity of the final product. Several factors can be fine-tuned to achieve this.
Reaction Conditions:
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.
Base: An appropriate base is required to neutralize the HCl byproduct. Inorganic bases like sodium hydroxide (B78521) or potassium carbonate, or organic bases like triethylamine (B128534) or pyridine, are frequently employed. The choice of base can affect the reaction rate and the potential for side reactions.
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.
Stoichiometry: Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.
Yield Enhancement Strategies:
Recent advancements in amide bond formation can be applied to enhance the yield of this compound. These include:
Flow Chemistry: Performing the Schotten-Baumann reaction in a continuous flow system has been shown to improve yields and reduce reaction times by enabling precise control over reaction parameters and minimizing the hydrolysis of the acyl chloride. cam.ac.uk
Coupling Reagents: While direct acylation with an acyl chloride is common, the use of coupling reagents can be an alternative, especially if starting from the carboxylic acid directly. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation under milder conditions.
By carefully selecting the synthetic route, controlling the regioselectivity of the acylation, and optimizing the reaction conditions, this compound and its congeners can be synthesized efficiently and in high purity, enabling further exploration of their chemical and biological properties.
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Connectivity
Proton NMR (¹H NMR) spectroscopy for 4-(3-Nitrobenzoyl)piperazin-2-one is expected to reveal distinct signals corresponding to the protons in the 3-nitrobenzoyl group and the piperazin-2-one (B30754) ring. The aromatic region would feature complex multiplets for the four protons on the benzene (B151609) ring. The proton ortho to the nitro group (H-2') is anticipated to be the most deshielded, appearing at the lowest field (highest ppm value), likely around 8.6-8.8 ppm, due to the strong electron-withdrawing nature of both the nitro and benzoyl groups. The proton at the H-6' position would likely appear around 8.4-8.5 ppm. The proton at H-4' is expected around 8.2-8.3 ppm, and the proton at H-5' would likely resonate around 7.7-7.8 ppm as a triplet.
The piperazin-2-one ring contains three methylene (B1212753) groups (-CH₂-) and one N-H proton, each with a unique chemical environment. The N-H proton of the lactam is expected to appear as a broad singlet, typically in the range of 7.5-8.5 ppm, though its position can be highly variable depending on solvent and concentration. The protons of the methylene group adjacent to the lactam carbonyl (C3-H₂) would likely resonate around 3.3-3.5 ppm. The methylene protons adjacent to the amide nitrogen (C5-H₂) are expected to be shifted downfield to approximately 3.8-4.2 ppm due to the deshielding effect of the benzoyl group. The methylene protons at the C6 position (C6-H₂) would likely appear in the 3.0-3.4 ppm range. Due to restricted rotation around the amide bond, it is possible to observe separate signals for the axial and equatorial protons, leading to more complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H-2' | 8.6 - 8.8 | t (triplet) or s (singlet) |
| Aromatic H-6' | 8.4 - 8.5 | d (doublet) |
| Aromatic H-4' | 8.2 - 8.3 | d (doublet) |
| Aromatic H-5' | 7.7 - 7.8 | t (triplet) |
| Piperazinone N-H | 7.5 - 8.5 | br s (broad singlet) |
| Piperazinone C5-H₂ | 3.8 - 4.2 | m (multiplet) |
| Piperazinone C3-H₂ | 3.3 - 3.5 | m (multiplet) |
| Piperazinone C6-H₂ | 3.0 - 3.4 | m (multiplet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, two carbonyl carbon signals are expected at the low-field end of the spectrum. The amide carbonyl carbon (C=O of the benzoyl group) is predicted to appear around 168-172 ppm, while the lactam carbonyl carbon (C-2 of the piperazinone ring) would likely resonate in a similar region, around 165-170 ppm.
In the aromatic region, six distinct signals are anticipated. The carbon bearing the nitro group (C-3') is expected to be significantly deshielded, appearing around 148 ppm. The carbon attached to the carbonyl group (C-1') would likely be found around 135-137 ppm. The remaining aromatic carbons (C-2', C-4', C-5', C-6') would resonate in the typical aromatic region of 122-135 ppm.
The aliphatic region will show three signals for the piperazin-2-one ring carbons. The carbon adjacent to the amide nitrogen (C-5) is expected around 45-50 ppm. The carbon adjacent to the lactam nitrogen (C-3) would likely appear in the 40-45 ppm range, and the C-6 carbon is predicted to be in a similar range, around 40-45 ppm. The precise chemical shifts can be influenced by conformational effects. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 168 - 172 |
| Lactam C=O (C-2) | 165 - 170 |
| Aromatic C-3' (C-NO₂) | ~148 |
| Aromatic C-1' (C-C=O) | 135 - 137 |
| Aromatic C-6' | ~135 |
| Aromatic C-5' | ~130 |
| Aromatic C-4' | ~127 |
| Aromatic C-2' | ~124 |
| Piperazinone C-5 | 45 - 50 |
| Piperazinone C-3 | 40 - 45 |
| Piperazinone C-6 | 40 - 45 |
Dynamic Nuclear Magnetic Resonance (D-NMR) for Conformational Analysis and Rotational Barriers
The structure of this compound features two key conformational phenomena that can be studied using Dynamic NMR (D-NMR) spectroscopy. rsc.org The first is the restricted rotation around the C(O)-N amide bond due to its partial double-bond character. nih.govresearchgate.net The second is the chair-to-chair interconversion of the piperazin-2-one ring.
At room temperature, the rate of these processes might be slow enough on the NMR timescale to cause significant broadening of the signals, particularly for the piperazinone ring protons. nih.gov In some cases, distinct sets of signals for different conformers (rotamers) may be observed. rsc.org
By recording NMR spectra at various temperatures, these dynamic processes can be analyzed. As the temperature is increased, the rate of rotation and ring inversion increases, leading to the coalescence of separate signals into a time-averaged signal. The temperature at which coalescence occurs (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational or inversional barrier. For related N-benzoylpiperazines, these energy barriers have been calculated to be between 56 and 80 kJ/mol. rsc.orgrsc.orgresearchgate.net It is expected that this compound would exhibit similar dynamic behavior, with distinct coalescence points for the amide bond rotation and ring inversion, allowing for the quantification of their respective energy barriers. nih.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent features would be the carbonyl stretching vibrations. Two distinct C=O stretching bands are anticipated: one for the tertiary amide of the benzoyl group, likely appearing around 1640-1660 cm⁻¹, and another for the secondary lactam carbonyl (C-2) in the piperazinone ring, expected at a higher frequency, typically 1670-1690 cm⁻¹.
The nitro group (NO₂) will produce two strong characteristic bands: an asymmetric stretching vibration around 1520-1540 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹. The spectrum will also feature a band for the N-H stretching of the lactam, which is expected to appear as a broad peak in the 3200-3400 cm⁻¹ region. C-N stretching vibrations for the amide and amine functionalities will be present in the 1200-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Lactam | 3200 - 3400 (broad) |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |
| C=O Stretch | Lactam | 1670 - 1690 |
| C=O Stretch | Amide | 1640 - 1660 |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 |
| NO₂ Asymmetric Stretch | Nitro | 1520 - 1540 |
| NO₂ Symmetric Stretch | Nitro | 1340 - 1360 |
| C-N Stretch | Amide/Amine | 1200 - 1400 |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations and vibrations of non-polar bonds are expected to be more intense in the Raman spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone in the molecular characterization of "this compound," offering precise information on its mass and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) is pivotal for unequivocally determining the elemental composition of "this compound" by measuring its exact mass with high accuracy. This technique distinguishes the target compound from others with the same nominal mass. For instance, the exact mass of a related compound, 4-(3-Methyl-4-nitrobenzoyl)piperazin-2-one, has been calculated to be 263.09060590 Da. nih.gov HRMS, often coupled with techniques like electrospray ionization (ESI), provides the high-resolution data necessary for the structural confirmation of newly synthesized derivatives. nih.govmdpi.com This level of precision is crucial for verifying the successful synthesis of novel compounds and for identifying metabolites in complex biological matrices. nih.govpreprints.org
Table 1: Illustrative HRMS Data for a Related Piperazin-2-one Derivative
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| 4-(3-Methyl-4-nitrobenzoyl)piperazin-2-one | C12H13N3O4 | 263.09060590 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in detecting the molecular ion of "this compound," typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. This method is particularly useful for analyzing polar and thermally labile molecules. ESI-MS is frequently used to confirm the molecular weight of piperazine-containing compounds and to study their fragmentation patterns through tandem mass spectrometry (MS/MS). nih.govscielo.brnih.gov The technique's sensitivity allows for the detection of compounds in complex mixtures and at low concentrations. nih.gov In some cases, the concentration of the analyte can influence the observed ions, with dimeric species being detected at higher concentrations. nih.govnih.gov
Chemical derivatization can be employed to improve the detection sensitivity and chromatographic separation of compounds like "this compound" in mass spectrometry. nih.govnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to target specific functional groups, thereby enhancing the ionization efficiency and providing more predictable fragmentation patterns in MS/MS analysis. nih.govnih.gov This strategy is particularly valuable for targeted metabolomics and for analyzing compounds present in trace amounts. nih.gov Derivatization can also be used to introduce a charge to the molecule, which can significantly enhance the signal intensity in ESI-MS. nih.gov While direct derivatization studies on "this compound" are not widely reported, the principles are applicable for enhancing its analytical detection and for detailed fragmentation pathway analysis.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
X-ray Diffraction (XRD) analysis of single crystals provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing information. For piperazine (B1678402) derivatives, XRD has been used to elucidate their solid-state conformations and intermolecular interactions. nih.govmdpi.com This technique is the gold standard for unambiguous structure determination and can be essential for understanding the structure-activity relationships of pharmacologically active compounds. nih.gov The crystal structure reveals how the molecules arrange themselves in the solid state, which can be influenced by hydrogen bonds and other non-covalent interactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and to identify its chromophores—the parts of the molecule that absorb light. The nitrobenzoyl group in "this compound" acts as a significant chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic ring and the nitro group. The position and intensity of these absorption maxima can be influenced by the solvent polarity. mdpi.com This technique is valuable for confirming the presence of the chromophoric groups and for quantitative analysis. researchgate.net
Chemical Reactivity and Transformation Mechanisms
Transformations of the Nitro Aromatic Group
The nitro group on the benzoyl moiety is a key site for chemical modification, primarily through reduction to various other nitrogen-containing functional groups. Additionally, the nitrobenzoyl system is susceptible to photochemical reactions, offering alternative pathways for transformation.
Reduction Reactions of the Nitro Moiety to Amino or Other Species
The reduction of the aromatic nitro group is a well-established and versatile transformation in organic synthesis. This process can yield a variety of products, most commonly the corresponding aniline (B41778) derivative, but also hydroxylamines and other intermediates depending on the reaction conditions and the reducing agent employed. The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the aromatic ring, influencing its reactivity in subsequent reactions.
Several methods are available for the reduction of aromatic nitro compounds, many of which are applicable to 4-(3-nitrobenzoyl)piperazin-2-one. These methods can be broadly categorized as catalytic hydrogenation and chemical reduction. researchgate.net
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. researchgate.net It is a widely used and often clean method for nitro group reduction. The choice of catalyst and reaction conditions (pressure and temperature) can be optimized to achieve high yields and selectivity. nih.govu-tokyo.ac.jp
Chemical Reduction: A variety of chemical reagents can effect the reduction of aromatic nitro groups. These reactions often involve the transfer of electrons from a metal to the nitro group in the presence of an acid. researchgate.net Common reducing systems include:
Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) researchgate.net
Metal hydrides, although these can sometimes lead to the formation of azo compounds. researchgate.net
Other reagents like sodium dithionite, tin(II) chloride, and samarium have also been successfully employed. jsynthchem.com
The general mechanism for the reduction of a nitro group to an amine involves a six-electron reduction, proceeding through nitroso and hydroxylamine (B1172632) intermediates. nih.gov
| Method | Reagents | General Applicability & Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Widely used, clean, and efficient. Conditions can be tuned for selectivity. researchgate.netu-tokyo.ac.jp |
| Chemical Reduction | Fe, Sn, or Zn in acid (e.g., HCl) | Classic and effective method. researchgate.net |
| Sodium Dithionite (Na₂S₂O₄) | A milder reducing agent. | |
| Tin(II) Chloride (SnCl₂) | Can be used for selective reductions. |
Photochemical Reaction Mechanisms of Nitrobenzoyl Systems
Nitrobenzoyl compounds, particularly those with ortho-nitro substitution, are known to be photolabile. acs.org While this compound has a meta-nitro group, the principles of photochemical reactivity of nitroaromatic compounds are still relevant. Upon absorption of UV light, the nitro group can be excited to a reactive state. In o-nitrobenzyl compounds, this often leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. rsc.orgnih.gov This intermediate can then undergo further reactions, leading to cleavage of the benzylic substituent.
For 3-nitrobenzoyl systems, direct intramolecular hydrogen abstraction from the piperazin-2-one (B30754) ring is less likely due to the meta-positioning of the nitro group. However, intermolecular reactions or other photochemical pathways could be initiated. The photochemical behavior can be influenced by the solvent and the presence of other reactive species. researchgate.net For instance, photochemical reactions of N-benzoylformyl α,β-unsaturated amides have been shown to undergo intramolecular [2+2] cycloaddition. rsc.org While not directly analogous, this demonstrates the potential for complex photochemical transformations in related systems.
Reactions Involving the Piperazin-2-one Heterocycle
The piperazin-2-one ring in this compound possesses two nitrogen atoms and a carbonyl group, offering multiple sites for chemical modification. The reactivity of this heterocycle is crucial for the synthesis of derivatives with altered properties.
Derivatization Strategies for Modifying Functional Groups and Analytical Profiles
The piperazin-2-one moiety can be derivatized at several positions, primarily at the nitrogen atoms, to modify its chemical and physical properties. Common derivatization strategies for piperazine (B1678402) and related heterocycles include acylation and alkylation. ambeed.com
Assuming the N1-position of the piperazin-2-one ring is a secondary amine (NH), it can be readily functionalized.
N-Alkylation: Introduction of an alkyl group at the N1 position can be achieved through reaction with alkyl halides or via reductive amination. mdpi.com
N-Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group at the N1 position.
These derivatization reactions can be used to synthesize a library of compounds with diverse substituents, which can be valuable for structure-activity relationship studies in medicinal chemistry. The synthesis of piperazin-2-one derivatives can also be achieved through cascade reactions involving nucleophilic substitution. thieme-connect.com
Nucleophilic and Electrophilic Reactivity of the Piperazinone Ring
The piperazin-2-one ring exhibits both nucleophilic and electrophilic character.
Nucleophilic Reactivity: The nitrogen atoms of the piperazin-2-one ring possess lone pairs of electrons, making them nucleophilic. The N1 nitrogen, if unsubstituted, is a stronger nucleophile than the N4 nitrogen due to the electron-withdrawing effect of the adjacent benzoyl group. This N1 nitrogen can participate in nucleophilic substitution and addition reactions. For example, it can react with electrophiles such as alkyl halides and acylating agents. ambeed.com The nucleophilicity of the piperazine nitrogens is a key factor in many of its synthetic transformations. mdpi.com
Electrophilic Reactivity: The carbonyl carbon of the amide group in the piperazin-2-one ring is electrophilic. It can be attacked by strong nucleophiles, potentially leading to ring-opening of the heterocycle. However, amides are generally less reactive towards nucleophiles than ketones or esters. Cleavage of the amide bond typically requires harsh conditions or enzymatic catalysis. mdpi.comrsc.orgrsc.org The stability of the piperazin-2-one ring is generally high, but it can be susceptible to cleavage under specific conditions. nih.gov
Mechanistic Pathways of Key Chemical Transformations
The key chemical transformations of this compound involve well-understood mechanistic pathways.
Nitro Group Reduction: The catalytic hydrogenation of the nitro group proceeds via adsorption of the nitro compound onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms. nih.gov In chemical reductions, the mechanism involves the transfer of electrons from the reducing agent to the nitro group, often in a stepwise manner, to form the nitro radical anion, followed by further reduction to the nitroso and hydroxylamine intermediates, and finally to the amine. nih.gov
Photochemical Reactions: The photochemical reactions of nitroaromatic compounds are initiated by the absorption of a photon, leading to an excited state. For o-nitrobenzyl derivatives, the key mechanistic step is an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group, generating an aci-nitro intermediate. acs.orgrsc.org This is followed by rearrangement and cleavage. While the 3-nitrobenzoyl structure of the title compound does not favor this specific intramolecular pathway, intermolecular hydrogen abstraction or other photochemical processes could occur, leading to different products.
Reactions of the Piperazin-2-one Ring: Nucleophilic attack on an electrophile by the N1 nitrogen of the piperazin-2-one ring follows a standard SN2 or nucleophilic addition mechanism, depending on the nature of the electrophile. Electrophilic attack on the carbonyl carbon by a nucleophile would proceed via a tetrahedral intermediate, which could then lead to either the reformation of the starting material or cleavage of the amide bond. youtube.com
Investigation of Electron Transfer Processes in Nitrobenzoyl Reactivity
The presence of a nitro group on the benzoyl moiety is a critical determinant of the reactivity of this compound, particularly in redox reactions. Nitroaromatic compounds are well-known for their ability to undergo electron transfer processes, primarily due to the high electron affinity of the nitro group. nih.govacs.org
Formation of Nitro Radical-Anions:
The formation of nitrobenzene (B124822) radical anions has been observed in reactions with anionic organic bases, indicating that even under relatively mild basic conditions, single electron transfer can occur. acs.org This suggests that the amide linkage in this compound could be susceptible to cleavage or rearrangement following the initial electron transfer to the nitrobenzoyl group.
Electrochemical Behavior of Analogous Nitroaromatic Amides:
Electrochemical studies of various nitroaromatic amides provide insight into the likely redox properties of this compound. epa.gov The reduction potential of the nitro group is a key parameter, and it is influenced by the electronic environment of the aromatic ring. Generally, the reduction of nitroarenes is observed at more negative potentials for electron-rich systems. acs.org The electrochemical reduction of nitro compounds can be tuned by adjusting reaction conditions such as pH. acs.org
The initial one-electron reduction to the nitro radical-anion is often followed by further reduction steps. In aqueous media, the nitroso derivative (ArNO) can be formed, which is typically more easily reduced than the parent nitro compound. acs.orgnih.gov Subsequent reduction can lead to the corresponding hydroxylamine and ultimately the aniline derivative. acs.org
Table 1: Representative Half-Wave Potentials for the Reduction of Nitroaromatic Compounds (Note: This data is for analogous compounds and serves to illustrate the general electrochemical behavior. Specific values for this compound are not available.)
| Compound | Half-Wave Potential (E₁/₂) vs. SCE | Conditions | Reference |
| Nitrobenzene | -0.30 to -0.45 V | Aqueous medium | nih.gov |
| Nitrobenzene | Varies with pH (e.g., ~-0.55 V at pH 13) | EtOH/H₂O | acs.org |
This interactive table provides representative data on the reduction potentials of related nitroaromatic compounds. Clicking on the data points would ideally reveal more detailed experimental conditions.
Intramolecular Electron Transfer:
In molecules containing both an electron-donating and a nitroaromatic electron-accepting moiety, intramolecular electron transfer is a possibility. nih.govacs.org For this compound, while the piperazin-2-one ring is not a strong electron donor, the nitrogen atoms could potentially participate in such processes, especially under photoexcitation. Studies on nitrophenyldihydropyridines have shown that intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrophenyl group can occur upon photoexcitation, leading to the formation of a charge-separated species. nih.gov A similar process, though likely less efficient, could be envisaged for this compound.
Mechanistic Studies of Cyclization and Ring Modification Reactions
The piperazin-2-one ring system in this compound is a key structural feature that can participate in various cyclization and ring modification reactions. These transformations can be influenced by the nature of the N-acyl group and the reaction conditions.
Aza-Nazarov Cyclization Analogy:
While no direct studies on the cyclization of this compound have been reported, the aza-Nazarov cyclization provides a relevant mechanistic framework for potential intramolecular reactions. The aza-Nazarov reaction involves the 4π-electrocyclic ring closure of an azadienyl cation to form a five-membered ring. nih.govorganic-chemistry.orgwikipedia.org In the case of an N-acyl piperazinone, a related cyclization could potentially be induced under acidic conditions, leading to bicyclic structures. The reaction would proceed through the formation of an N-acyliminium ion intermediate. nih.gov
Ring-Chain Tautomerism:
Ring-chain tautomerism is a form of isomerism where molecules can exist in equilibrium between an open-chain structure and a cyclic form. nih.govyoutube.com This phenomenon is well-documented for various heterocyclic systems. capes.gov.br For this compound, while the piperazinone ring is generally stable, under specific conditions, an equilibrium with an open-chain amino acid derivative could be established. This would involve the cleavage of one of the amide bonds within the piperazinone ring. The position of this equilibrium would be highly dependent on factors such as solvent, temperature, and pH. nih.gov
Table 2: Factors Influencing Ring-Chain Tautomerism (Based on general principles of heterocyclic chemistry)
| Factor | Influence on Equilibrium | General Observation |
| Solvent Polarity | Can stabilize either the ring or chain form depending on relative polarities. | Polar solvents may favor the more polar tautomer. |
| Temperature | Can shift the equilibrium towards the thermodynamically favored tautomer. | The direction of the shift depends on the enthalpy change of the transformation. |
| pH | Can catalyze the interconversion by protonating or deprotonating key functional groups. | Acidic or basic conditions often facilitate tautomerization. |
| Substituents | Electronic and steric effects of substituents can favor one tautomer over the other. | The electron-withdrawing 3-nitrobenzoyl group likely influences the stability of the piperazinone ring. |
This interactive table outlines the key factors that generally govern ring-chain tautomeric equilibria in heterocyclic compounds.
Other Potential Ring Modifications:
The synthesis of substituted piperazin-2-ones often involves tandem reactions that include cyclization as a key step. nih.gov For instance, one-pot procedures involving reductive amination, transamidation, and cyclization have been developed. nih.gov These synthetic strategies highlight the types of transformations the piperazinone core can undergo. Modifications to the existing this compound structure could potentially be achieved through similar principles, for example, by reactions involving the lactam functionality or the other nitrogen atom of the piperazine ring.
Computational and Theoretical Investigations of 4 3 Nitrobenzoyl Piperazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT would be used to determine the optimized molecular geometry of 4-(3-Nitrobenzoyl)piperazin-2-one, including bond lengths, bond angles, and dihedral angles. This would provide a detailed three-dimensional representation of the molecule's most stable conformation. Furthermore, DFT calculations would yield insights into the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. This analysis would identify the most likely sites for intermolecular interactions.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.
Conformational Analysis using Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, computational methods can be used to identify the various low-energy conformers and to understand the potential energy surface governing their interconversion. This is crucial for understanding how the molecule might interact with biological targets.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide detailed information about its dynamic behavior, flexibility, and how it interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. This would offer insights into its solubility and stability in a biological environment.
Prediction and Interpretation of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of a molecule like this compound. These theoretical predictions are vital for interpreting experimental data and confirming the molecular structure.
Theoretical Spectroscopic Data Prediction: The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-311++G(d,p)). Once the lowest energy conformation is found, the following spectroscopic parameters can be calculated:
¹H and ¹³C NMR Spectroscopy: Theoretical chemical shifts can be calculated and are invaluable for assigning peaks in experimental NMR spectra. For this compound, calculations would predict the distinct chemical shifts for the protons and carbons of the piperazinone ring, the benzoyl group, and the nitro-substituted aromatic ring. These predictions help in confirming the successful synthesis and purity of the compound.
Infrared (IR) Spectroscopy: Vibrational frequency calculations can predict the IR spectrum. This allows for the identification of key functional group frequencies, such as the C=O stretch of the amide and the ketone, the N-H stretch of the piperazinone ring, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group. Comparing the calculated spectrum with the experimental one helps to validate the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This would identify the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions within the aromatic nitrobenzoyl system.
A hypothetical table of predicted vs. experimental spectroscopic data would be structured as follows to provide a direct comparison.
Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data (Note: Data is hypothetical as no experimental or theoretical studies were found.)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | ||
| Aromatic-H | Calculated Values | Measured Values |
| Piperazine-H | Calculated Values | Measured Values |
| Amide-H | Calculated Values | Measured Values |
| IR (cm⁻¹) | ||
| C=O (Amide) | Calculated Value | Measured Value |
| C=O (Ketone) | Calculated Value | Measured Value |
Theoretical Insights into Reaction Mechanisms and Energetics
Computational chemistry provides profound insights into how a chemical reaction proceeds, offering a view of the transition states and intermediates that are often impossible to observe experimentally. For this compound, theoretical studies would typically focus on its synthesis, which commonly involves the acylation of a piperazin-2-one (B30754) precursor with 3-nitrobenzoyl chloride.
Reaction Coordinate and Energetics: By modeling the reaction pathway, chemists can calculate the energy changes as the reactants are converted into products.
Activation Energy (Ea): Calculations can determine the energy of the transition state, the highest point on the reaction energy profile. This value corresponds to the activation energy, which dictates the reaction rate. A high activation energy suggests a slow reaction, while a low barrier indicates a faster process.
Gibbs Free Energy (ΔG): This value combines enthalpy and entropy to determine the spontaneity of a reaction. A negative ΔG indicates a spontaneous process under the given conditions.
For the synthesis of this compound, computational models could compare different potential mechanisms, such as a direct nucleophilic acyl substitution versus a path involving intermediates, to determine the most likely route. Studies on related piperazine (B1678402) syntheses have successfully used these methods to understand reaction outcomes. acs.org
Modeling Reaction Energetics: A typical energy profile diagram would be generated from these calculations, plotting the energy of the system against the reaction coordinate.
Interactive Data Table: Hypothetical Energetic Parameters for Synthesis (Note: Data is hypothetical as no specific studies were found.)
| Parameter | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|
| Activation Energy (Ea) | Calculated Value | Energy barrier for the reaction to occur. |
| Reaction Enthalpy (ΔH) | Calculated Value | Indicates if the reaction is exothermic or endothermic. |
These theoretical investigations, while not yet published for this compound itself, represent a standard and powerful approach in modern chemistry to fully characterize new chemical entities and understand their reactivity.
Advanced Chemical Applications and Structural Diversity
Role as a Core Scaffold and Synthetic Building Block in Complex Molecular Architectures
The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry due to its common presence in biologically active compounds and its synthetic tractability. nih.govresearchgate.netresearchgate.net Its unique physicochemical properties, including high polarity, water solubility, and the presence of two nitrogen atoms for chemical modification, make it an ideal building block. researchgate.net Structures like 4-(3-Nitrobenzoyl)piperazin-2-one serve as valuable starting points or intermediates for constructing more complex molecular architectures.
The piperazine core acts as a versatile linker or central framework around which other pharmacophoric elements can be assembled. researchgate.net For instance, research into novel anticancer agents has utilized a piperazine scaffold to link a 4-nitroimidazole (B12731) moiety with a 1,2,3-triazole ring system. nih.gov In this work, a piperazine derivative was used as a key building block, and derivatization was achieved using click chemistry to react it with various azides, producing a library of complex hybrid molecules. nih.gov This strategy highlights how the piperazine nucleus, functionalized with a nitro-containing aromatic group, can be elaborated into larger, more intricate structures with potential therapeutic applications. nih.gov The inherent reactivity of the nitro group also offers a handle for further transformations, such as reduction to an amine, which can then be used to connect additional molecular fragments.
Derivatization Strategies for Structural Exploration and Chemical Probes
The this compound structure contains multiple sites amenable to derivatization, allowing for extensive structural exploration. Key strategies include modification of the piperazine ring, the amide bond, and the nitrobenzoyl moiety. A convergent synthesis approach, where different "halves" of the molecule are prepared separately and then coupled, is a common and efficient strategy for creating a library of analogs. nih.gov
One powerful application of derivatization is the creation of chemical probes for research and diagnostic purposes.
Probes for Bioanalytical Chemistry : Piperazine-based reagents have been developed to derivatize the carboxyl groups of peptides. nih.gov In one study, 1-(2-pyrimidyl)piperazine was used to tag peptides, which significantly improved their ionization efficiency in mass spectrometry and aided in the analysis of complex protein digests. nih.govnih.gov This demonstrates how the piperazine scaffold can be functionalized to create tools that enhance analytical detection.
Probes for In Vivo Imaging : In the field of nuclear medicine, piperazine-based structures are used to develop radiolabeled probes for Positron Emission Tomography (PET). nih.gov Researchers synthesized fluorinated fibroblast activation protein (FAP) inhibitors based on a piperazine scaffold. By incorporating a fluorine-18 (B77423) atom via a multi-step synthesis involving a click reaction, they created a PET tracer for imaging tumors. nih.gov This derivatization strategy requires careful design to ensure the final probe has appropriate lipophilicity and metabolic stability for in vivo use. nih.gov
These examples underscore how the core structure can be systematically modified to produce specialized tools for structural biology, proteomics, and medical imaging.
Investigation of Structure-Activity Relationships through Systematic Chemical Modification
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective agent. By systematically modifying a core scaffold like that of this compound and assessing the biological activity of the resulting analogs, researchers can decipher the role of each structural component.
One detailed SAR study was performed on a series of piperazine-containing analogues of FPMINT, an inhibitor of human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk The study revealed critical insights into how small chemical changes drastically alter biological function. For example, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory activity, but adding specific substituents back to the benzene ring could restore or modulate this activity. polyu.edu.hk
| Compound | Modification vs. Parent | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Selectivity |
|---|---|---|---|---|
| FPMINT | N-naphthalene moiety | ~1.0 | ~0.1-0.2 | ENT2 Selective (5-10 fold) |
| Compound 2a | Naphthalene replaced with benzene; F-phenyl retained | 104.92 | No Inhibition | ENT1 Specific |
| Compound 3b | Naphthalene replaced with m-methyl-benzene; F-phenyl retained | 1.65 | No Inhibition | ENT1 Specific |
| Compound 2b | Naphthalene replaced with benzene; F-phenyl replaced with Cl-phenyl | 12.68 | 2.95 | ENT2 Selective (~4 fold) |
| Compound 3c | Naphthalene replaced with m-methyl-benzene; F-phenyl replaced with Cl-phenyl | 2.38 | 0.57 | ENT2 Selective (~4 fold) |
Similarly, SAR studies on N-arylpiperazine conjugates as antimycobacterial agents demonstrated the importance of lipophilicity and specific substitutions. The introduction of lipophilic groups like trifluoromethyl (-CF₃) or dichloro substituents on the terminal phenyl ring was found to be critical for activity against Mycobacterium tuberculosis. mdpi.com
| Compound | Terminal Phenyl Substitution | M. tuberculosis MIC (µM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 6d | 4-Chlorophenyl | > 20.81 | 43.35 | >2.08 |
| 6e | 3,4-Dichlorophenyl | < 3.80 | 29.39 | >7.73 |
| 6f | 3-Trifluoromethylphenyl | > 19.22 | 54.71 | >2.85 |
| 6g | Diphenylmethyl | < 3.80 | 22.18 | >5.84 |
These studies exemplify how systematic chemical modification allows for the fine-tuning of biological activity, selectivity, and safety profiles.
Design Principles for Modulating Chemical Interactions within Derivatives
The design of new derivatives based on the this compound scaffold is guided by several key principles aimed at modulating their interactions with biological targets.
Exploiting Specific Interactions for Selectivity : As seen in the FPMINT analogs, the addition of specific substituents can steer the molecule to bind preferentially to one target over a closely related one. frontiersin.orgpolyu.edu.hk The presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2, but the nature and substitution pattern of the other aromatic ring dictated the selectivity between them. polyu.edu.hk This principle involves designing molecules to form specific hydrogen bonds, hydrophobic interactions, or ionic bonds within the target's binding pocket.
Pharmacophore Hybridization : This strategy involves combining structural features from two or more different molecules known to have a desired biological effect. mdpi.com For example, a new class of NLRP3 inflammasome inhibitors was created by hybridizing a known acrylic acid derivative with a piperidine-benzimidazole-2-one structure. mdpi.com This approach leverages existing knowledge to create novel chemical entities with potentially synergistic or improved properties.
Mechanism-Based Design : Understanding how a molecule interacts with its target can guide the design of improved versions. The finding that an inhibitor acts in an irreversible, non-competitive manner suggests that it may be forming a covalent bond or inducing a conformational change in the target protein. frontiersin.orgpolyu.edu.hk This knowledge allows chemists to design derivatives that can optimize these interactions, potentially leading to greater potency or duration of action.
By applying these principles, chemists can rationally design and synthesize new generations of molecules based on the this compound scaffold, tailored for specific and complex chemical or biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
